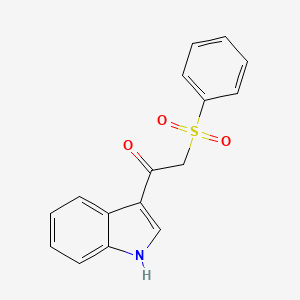

1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-16(11-21(19,20)12-6-2-1-3-7-12)14-10-17-15-9-5-4-8-13(14)15/h1-10,17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDHHPXSHNAKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635869 | |

| Record name | 2-(Benzenesulfonyl)-1-(1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292855-52-8 | |

| Record name | 2-(Benzenesulfonyl)-1-(1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1 Indol 3 Yl 2 Phenylsulfonyl Ethanone and Its Analogues

Reactions Involving the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a primary site for nucleophilic attack and reduction, leading to a variety of functionalized products.

Reductive Transformations

The ketone functionality in β-keto sulfones, such as 1-(indol-3-yl)-2-(phenylsulfonyl)ethanone, can be selectively reduced to the corresponding secondary alcohol. This transformation is a key step in the synthesis of more complex molecules. A common method for this reduction is the use of hydride-donating reagents.

For instance, the reduction of similar β-keto sulfones to β-hydroxy sulfones has been effectively achieved using alkyl aluminum compounds. nih.gov The reaction of β-keto sulfones with triisobutylaluminium (i-Bu₃Al) or triethylaluminium (Et₃Al) leads to the formation of the corresponding β-hydroxy sulfones in good yields after hydrolysis of the intermediate aluminum complexes. nih.gov This method provides a simple and efficient pathway for the hydrogenation of the keto group. nih.gov

Another widely used reducing agent is sodium borohydride (B1222165) (NaBH₄). While direct evidence for the reduction of this compound with NaBH₄ is not extensively documented in the reviewed literature, the reduction of analogous N-protected 3-acylindoles is a well-established transformation. For example, 1-(phenylsulfonyl)indole-3-carbaldehyde can be reduced to the corresponding alcohol, 1-(phenylsulfonyl)indol-3-yl)methanol, which can then undergo further reactions. tandfonline.com

| Reactant (Analogue) | Reducing Agent | Product | Reference |

|---|---|---|---|

| β-Keto sulfone | i-Bu₃Al or Et₃Al | β-Hydroxy sulfone | nih.gov |

| 1-(Phenylsulfonyl)indole-3-carbaldehyde | Allyl magnesium bromide (followed by workup) | 1-(1-(Phenylsulfonyl)-1H-indol-3-yl)but-3-en-1-ol | tandfonline.com |

Condensation and Nucleophilic Addition Reactions

The carbonyl group of this compound is susceptible to a variety of condensation and nucleophilic addition reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the carbon atom of the carbonyl group.

A notable example of a nucleophilic addition to a similar compound is the reaction of 1-(phenylsulfonyl)indole-3-carbaldehyde with allyl magnesium bromide, a Grignard reagent. tandfonline.com This reaction proceeds via a 1,2-nucleophilic addition to the carbonyl group to yield the corresponding secondary alcohol, 1-(1-(phenylsulfonyl)-1H-indol-3-yl)but-3-en-1-ol, in high yield. tandfonline.com This demonstrates the feasibility of introducing alkyl and vinyl groups at this position.

Furthermore, the indole (B1671886) nucleus itself can act as a nucleophile in reactions with carbonyl compounds, leading to the formation of bis(indolyl)methanes. researchgate.netnih.gov While not a direct reaction of the ethanone group of the title compound, this highlights the general reactivity of indoles towards carbonyls.

| Reactant (Analogue) | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)indole-3-carbaldehyde | Allyl magnesium bromide | Nucleophilic Addition | 1-(1-(Phenylsulfonyl)-1H-indol-3-yl)but-3-en-1-ol | tandfonline.com |

| 3-Nitro-1-(phenylsulfonyl)indole | Aryl- and hetaryllithium nucleophiles | Nucleophilic Addition | 2-Substituted-3-nitroindoles | researchgate.net |

Reactivity of the Phenylsulfonyl Moiety

The phenylsulfonyl group plays a dual role in the reactivity of the molecule. It acts as a protecting group for the indole nitrogen and as an activating group for reactions at other positions. Its removal or modification is a key aspect of the synthetic utility of this compound.

Desulfonylation Reactions and Conditions

The removal of the phenylsulfonyl group, known as desulfonylation, is a crucial step to deprotect the indole nitrogen. This transformation is typically achieved through reductive cleavage of the sulfur-carbon or sulfur-nitrogen bond. wikipedia.orgorganicreactions.org

A variety of reducing agents can be employed for this purpose. Common methods include the use of active metals such as sodium amalgam or aluminum amalgam. wikipedia.org Tin hydrides, like tributyltin hydride, are also effective for reductive desulfonylation. wikipedia.org Additionally, transition metal complexes in the presence of reducing agents can catalyze the cleavage of the sulfonyl group. wikipedia.org The choice of the desulfonylation agent often depends on the other functional groups present in the molecule to ensure selectivity. organicreactions.org

For N-phenylsulfonylindoles, reductive desulfonylation using Raney nickel has been shown to be an effective method to yield N-alkylindoles in high yields after N-alkylation. researchgate.net

| Substrate | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Alkyl sulfones | Sodium amalgam, Aluminium amalgam, Magnesium, Samarium(II) iodide | Corresponding alkanes | wikipedia.org |

| N-Phenylsulfonylindoles | Raney nickel | Indoles | researchgate.net |

Chemical Modifications and Substitutions on the Phenyl Ring

Transformations of the Indole Nucleus

The indole nucleus is an electron-rich aromatic system and is highly susceptible to electrophilic attack, particularly at the C3 position. However, in this compound, the C3 position is already substituted. The N-phenylsulfonyl group, being electron-withdrawing, influences the reactivity of the indole ring.

Electrophilic substitution reactions on the indole ring of N-phenylsulfonylated indoles can occur at other positions. quimicaorganica.orgresearchgate.net For example, bromination of 1-(phenylsulfonyl)indole (B187392) with bromine in carbon tetrachloride proceeds at the C3 position. chemicalbook.com In cases where the C3 position is blocked, reactions may occur at other sites, such as the C2 position or on the benzene (B151609) ring of the indole nucleus, although this is less common. researchgate.net

The indole nitrogen, after deprotection of the phenylsulfonyl group, can undergo various reactions, most notably N-alkylation. nih.govnih.gov The N-alkylation of 2- and 3-phenylsulfonylindoles has been demonstrated under various conditions, followed by reductive desulfonylation to yield N-alkylindoles. researchgate.net

Furthermore, the C2 position of the indole ring can be functionalized. For instance, a Wittig reaction on a related compound, 1-[1-(phenylsulfonyl)-2-[(triphenyl-$15-phosphanylidene)methyl]-1H-indol-3-yl]ethan-1-one, with 2-nitrobenzaldehyde (B1664092) leads to the formation of a new carbon-carbon bond at the C2 position. nih.gov

| Reactant (Analogue) | Reagent/Condition | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)indole | Br₂ / CCl₄ | Electrophilic Bromination | 3-Bromo-1-(phenylsulfonyl)indole | chemicalbook.com |

| 2- and 3-Phenylsulfonylindoles | Various alkylating agents | N-Alkylation | N-Alkyl-2/3-phenylsulfonylindoles | researchgate.net |

| 1-[1-(Phenylsulfonyl)-2-[(triphenylphosphanylidene)methyl]-1H-indol-3-yl]ethan-1-one | 2-Nitrobenzaldehyde | Wittig Reaction | 1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone | nih.gov |

Electrophilic Aromatic Substitution Patterns on the Indole Ring

The indole ring is inherently susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. longdom.org Typically, the C3 position is the most reactive site due to its ability to stabilize the cationic intermediate (the arenium ion) without disrupting the aromaticity of the benzene portion of the molecule. libretexts.org However, in the case of this compound, the C3 position is already functionalized.

The presence of the N-phenylsulfonyl group significantly influences the reactivity of the indole ring. As an electron-withdrawing group, it decreases the electron density of the heterocyclic system, thereby deactivating it towards further electrophilic attack compared to an unprotected indole. nih.govresearchgate.net The C3-acetyl group also contributes to this deactivation. Consequently, forcing conditions are often required for subsequent EAS reactions. When substitution does occur, it is directed away from the deactivated pyrrole (B145914) ring and towards the benzenoid ring (positions C4, C5, C6, and C7). While general methods for C–H functionalization at various positions on the indole ring have been developed, selective C7 functionalization remains a particular challenge, often requiring multi-step synthetic sequences. acs.org

Key factors influencing electrophilic aromatic substitution on this scaffold include:

Directing Effects : The existing substituents guide incoming electrophiles primarily to the C4, C5, C6, and C7 positions.

Ring Deactivation : The N-phenylsulfonyl and C3-acetyl groups reduce the nucleophilicity of the indole ring, making reactions more challenging. nih.gov

Steric Hindrance : The bulky phenylsulfonyl group can sterically hinder attack at adjacent positions, such as C7.

N-Functionalization and Protecting Group Strategies for the Indole Nitrogen

The nitrogen atom of the indole ring is a key site for functionalization, which serves to protect the N-H bond, modulate the ring's electronic properties, and introduce new functionalities. The phenylsulfonyl group in the titular compound acts as a robust protecting group. Arenesulfonyl groups are widely used for indole protection due to their ability to withstand a variety of reaction conditions. rsc.org

The use of a protecting group on the indole nitrogen is crucial in multi-step syntheses to prevent undesired side reactions. umn.edu The choice of protecting group is dictated by its stability under specific reaction conditions and the ease of its subsequent removal. Besides the phenylsulfonyl group, other sulfonyl-based groups like tosyl (Ts) and mesitylenesulfonyl (Mts) are commonly employed. umn.edumdpi.com The development of polar protecting groups, such as the N,N-dimethylaminooxy carbonyl (Dmaoc) group, has also been explored to improve the solubility of protected peptide fragments, a strategy that can be adapted for indole-containing molecules. frontiersin.org

| Protecting Group | Abbreviation | Key Features | Cleavage Conditions |

| Phenylsulfonyl | PhSO₂ or Bs | Strong electron-withdrawing character, deactivates the indole ring. nih.gov | Strong basic conditions (e.g., NaOH, KOH) or reductive cleavage. |

| Toluenesulfonyl | Ts or Tosyl | Similar to phenylsulfonyl, widely used in indole chemistry. mdpi.com | Basic hydrolysis, reductive cleavage (e.g., Na/Hg, Mg/MeOH). |

| Mesitylenesulfonyl | Mts | Bulky group providing steric hindrance; stable to many reagents. | Strong acid (e.g., HF), reductive conditions. umn.edu |

| tert-Butoxycarbonyl | Boc | Common protecting group, removed under acidic conditions. | Trifluoroacetic acid (TFA), HCl. |

Derivatization via Click Chemistry and Related Bioconjugation Strategies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for conjugating molecules, including in biological systems. nih.govorganic-chemistry.org For a molecule like this compound to be used in such strategies, it must first be derivatized to incorporate a reactive handle, typically a terminal alkyne or an azide (B81097) group.

These functional groups can be introduced onto the phenyl ring of the phenylsulfonyl moiety or at a suitable position on the indole nucleus through standard synthetic transformations. Once functionalized, these analogues can be "clicked" onto other molecules, such as fluorescent dyes, polymers, or biomolecules like peptides and proteins, for a wide range of applications in materials science and chemical biology. nih.govresearchgate.netspringernature.com The bioorthogonal nature of these reactions allows them to proceed in complex biological environments without interfering with native functional groups. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications in Analogous Systems

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. nih.govwikipedia.org It involves the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. acs.orgglobethesis.com This reaction is known for its exceptional reliability, specificity, and tolerance of a wide variety of functional groups and solvents, including water. organic-chemistry.orgrsc.org

An analogue of this compound bearing a terminal alkyne could be coupled with an azide-modified biomolecule, or vice versa. The reaction is catalyzed by a copper(I) source, which can be added directly (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270). wikipedia.orgacs.org The resulting triazole ring is highly stable and serves as a robust covalent linker between the two molecular fragments. The efficiency of CuAAC has made it a powerful tool for drug discovery, proteomics, and materials science. nih.govrajpub.comresearchgate.net

| Parameter | Typical Conditions | Notes |

| Catalyst Source | Cu(I) salts (CuI, CuBr) or Cu(II) salts (CuSO₄) with a reducing agent. wikipedia.orgacs.org | In situ generation of Cu(I) from Cu(II) + sodium ascorbate is very common and avoids the instability of Cu(I) salts. |

| Ligands | Tris(benzyltriazolylmethyl)amine (TBTA), bathocuproine disulfonate. | Ligands are often used to stabilize the Cu(I) oxidation state and improve reaction efficiency. wikipedia.org |

| Solvents | Water, t-BuOH, DMSO, DMF, and mixtures thereof. wikipedia.org | The reaction is often successful in aqueous environments, making it suitable for bioconjugation. |

| Temperature | Room temperature. | While some reactions may require mild heating, many proceed efficiently at ambient temperature. organic-chemistry.org |

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Heterocyclic Architectures

The bifunctional nature of 1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone, possessing both a ketone and an activated methylene (B1212753) group flanked by sulfonyl and carbonyl groups, makes it an ideal substrate for cyclocondensation reactions. This reactivity is particularly exploited in the synthesis of five- and six-membered heterocyclic rings, which are core components of many pharmaceutically important molecules.

The compound serves as a 1,3-dielectrophilic synthon, reacting with binucleophilic reagents to form a range of heterocyclic architectures. A primary application is in the synthesis of indolyl-substituted pyrazoles and pyridazines.

Synthesis of Indolyl-Pyrazoles: The reaction of β-dicarbonyl compounds or their equivalents with hydrazine (B178648) is a classical and effective method for constructing the pyrazole (B372694) ring. nih.govorganic-chemistry.orgnih.gov In this context, this compound can react with hydrazine hydrate (B1144303) or its derivatives. The reaction proceeds via initial condensation with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This provides a direct route to 3-(1H-Indol-3-yl)-4-(phenylsulfonyl)-1H-pyrazole.

Synthesis of Indolyl-Pyridazines: Similarly, the synthesis of pyridazines can be achieved through the condensation of 1,4-dicarbonyl compounds with hydrazines. wikipedia.org While the target compound is a 1,3-dicarbonyl equivalent, its derivatives can be used to access pyridazinone structures. For instance, reaction with hydrazine derivatives can lead to the formation of 4-(1H-indol-3-yl)-5-(phenylsulfonyl) dihydropyridazinones, which are valuable precursors for a variety of pyridazine-based compounds. nih.gov The pyridazine (B1198779) structure is a key pharmacophore found in several herbicides and drugs. wikipedia.org

The versatility of this compound as a building block is summarized in the table below, highlighting its role in the synthesis of key heterocyclic cores.

| Starting Material | Reagent | Resulting Heterocycle | Significance |

|---|---|---|---|

| This compound | Hydrazine Hydrate (N2H4·H2O) | 3-(1H-Indol-3-yl)-4-(phenylsulfonyl)-1H-pyrazole | Core structure in many bioactive compounds. nih.govmdpi.com |

| This compound | Substituted Hydrazines (R-NHNH2) | N-substituted Indolyl-Pyrazoles | Allows for diversification and modulation of biological activity. nih.gov |

| Derivatives of this compound | Hydrazine Hydrate (N2H4·H2O) | Indolyl-Pyridazinones | Important pharmacophores with a wide range of biological activities. wikipedia.orgnih.govnih.gov |

Role as an Intermediate in the Synthesis of Bioactive Compounds and Scaffolds

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. nih.gov The heterocycles synthesized from this compound, such as pyrazoles and pyridazines, are also well-established pharmacophores. nih.govnih.gov Consequently, this compound serves as a crucial intermediate in the synthesis of novel molecules with potential therapeutic applications.

By incorporating the indole moiety into various heterocyclic systems, a diverse library of compounds can be generated for biological screening. For example, indolyl-pyridazinones have been investigated for their potential antibacterial activity. nih.gov The synthesis of 2-(1H-indol-3-yl)thiazoles and 2-(1H-indol-3-yl)quinazolin-4(3H)-ones are other examples where indole-based precursors are used to generate compounds with significant pharmacological potential. nih.govmdpi.com

The strategic importance of this compound lies in its ability to bridge the well-regarded indole scaffold with other medicinally relevant heterocyclic cores, as detailed in the following table.

| Intermediate | Derived Bioactive Scaffold | Potential Therapeutic Area | Reference |

|---|---|---|---|

| This compound | Indolyl-Pyrazole | Anti-inflammatory, Analgesic, Anticancer | nih.govmdpi.com |

| This compound | Indolyl-Pyridazine | Antihypertensive, Anticancer, Antimicrobial | wikipedia.orgnih.govnih.gov |

| General Indole Precursors | Indolyl-Thiazole | Anticancer, Antimicrobial | nih.gov |

| General Indole Precursors | Indolyl-Quinazolinone | Antibacterial (including MRSA) | mdpi.com |

Catalyst-Mediated Transformations and Functional Group Interconversions

The reactivity of this compound can be precisely controlled and expanded through catalyst-mediated transformations. These reactions are essential for performing specific functional group interconversions, such as the selective reduction of the ketone or the manipulation of the sulfonyl group, to generate new derivatives and synthetic intermediates.

A key transformation for β-keto sulfones is the stereoselective reduction of the ketone to a secondary alcohol, producing chiral β-hydroxy sulfones. These products are valuable building blocks in asymmetric synthesis. This reduction can be achieved with high efficiency and enantioselectivity using biocatalysts, such as alcohol dehydrogenases (ADHs), or through metal-catalyzed asymmetric hydrogenation, for instance, using manganese catalysts. researchgate.net

The application of such catalytic systems to this compound would yield chiral 1-(1H-indol-3-yl)-2-(phenylsulfonyl)ethan-1-ol, a versatile intermediate for the synthesis of enantiomerically pure pharmaceuticals.

Furthermore, the phenylsulfonyl group itself can participate in various transformations. While it is often used as an activating group for the adjacent methylene, it can also be manipulated or eliminated under specific conditions. Catalyst-controlled reactions involving sulfonyl groups are an active area of research, offering pathways to novel molecular structures. rsc.org Phosphine-mediated cycloaddition reactions of related unsaturated keto sulfones have also been reported, indicating the potential for further catalytic transformations of derivatives of the title compound. nih.gov

The table below outlines key catalyst-mediated transformations applicable to this compound.

| Transformation | Catalyst/Method | Product | Synthetic Value |

|---|---|---|---|

| Asymmetric Ketone Reduction | Alcohol Dehydrogenases (ADHs) | Chiral 1-(1H-indol-3-yl)-2-(phenylsulfonyl)ethan-1-ol | Enantiopure building block for asymmetric synthesis. researchgate.net |

| Asymmetric Hydrogenation | Manganese-based catalysts | Chiral 1-(1H-indol-3-yl)-2-(phenylsulfonyl)ethan-1-ol | Access to chiral β-hydroxy sulfones. researchgate.net |

| Cycloaddition (of derivatives) | Phosphine mediators | Cyclopentene derivatives | Construction of complex carbocyclic rings. nih.gov |

Mechanistic and Discovery Focused Biological Activity Studies of Analogues and Derivatives

Enzyme Modulation and Inhibition Mechanisms

Analogues of 1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone have demonstrated the ability to modulate the activity of several key enzymes, highlighting their potential in various therapeutic areas. The following subsections detail the research findings in this domain.

The indolyl aryl sulfone scaffold, central to this compound, is a well-established pharmacophore in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov These compounds allosterically bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing conformational changes that inhibit its function. researchgate.netfrontiersin.org

Structure-activity relationship (SAR) studies on indolyl aryl sulfone derivatives have provided critical insights into the structural requirements for potent anti-HIV-1 activity. The core structure, consisting of an indole (B1671886) ring linked to a phenylsulfonyl group, is crucial for binding to the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase enzyme. nih.gov

Key SAR findings for analogues of this compound include:

Substitutions on the Phenylsulfonyl Moiety: The nature and position of substituents on the phenylsulfonyl ring significantly influence inhibitory activity. For instance, the introduction of a 3,5-dimethylphenylsulfonyl group has been shown to result in compounds with high activity and selectivity. researchgate.net

Modifications of the Indole Ring: Substitutions on the indole nucleus can also modulate activity. For example, N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been identified as inhibitors of HIV-1 replication. nih.gov The introduction of an ethyl group at the para-position of the arylsulfonyl ring in these compounds led to a novel class of highly potent anti-HIV-1 agents. nih.gov

The Linker between the Indole and Phenylsulfonyl Groups: The ethanone (B97240) linker in this compound plays a role in orienting the two key moieties within the binding pocket. Modifications at the C-2 position of the acetyl group, such as the introduction of a morpholino or a 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) group, have been found to be very important for potent anti-HIV-1 activity. nih.gov

The following table summarizes the anti-HIV-1 activity of selected N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives.

| Compound | R | R¹ | EC₅₀ (µM) | CC₅₀ (µM) | TI |

| 4a | H | H | >502.21 | >502.21 | >1 |

| 4b | H | Cl | 56.56 | >502.21 | >8.87 |

| 4c | H | OCH₃ | 15.70 | >502.21 | >32.00 |

| 4d | H | CH₃ | 10.97 | >502.21 | >45.79 |

| 4e | H | C₂H₅ | 10.45 | >502.21 | >48.06 |

| 4f | morpholino | C₂H₅ | 9.42 | >468.80 | >49.77 |

| 6 | 5-phenyl-1,3,4-oxadiazole-2-thiol | C₂H₅ | 4.62 | 309.30 | 66.95 |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; TI: Therapeutic Index. Data sourced from nih.gov.

Molecular docking and dynamics simulations have been instrumental in visualizing the binding modes of indolyl aryl sulfone derivatives within the NNIBP of HIV-1 reverse transcriptase. These computational studies have revealed that these inhibitors typically adopt a "horseshoe" or "butterfly-like" conformation, allowing for optimal interactions with key amino acid residues. nih.gov

Common interactions observed in docking studies of indolyl aryl sulfone analogues include:

π-π Stacking: The indole and phenyl rings often engage in π-π stacking interactions with aromatic residues in the binding pocket, such as Tyr181, Tyr188, Phe227, and Trp229. frontiersin.orgnih.gov

Hydrogen Bonding: The sulfonyl group and the indole nitrogen can form hydrogen bonds with amino acid residues like Lys101, which helps to anchor the inhibitor in the binding pocket. nih.gov

Molecular dynamics simulations have further elucidated the stability of the ligand-enzyme complexes and the impact of mutations on inhibitor binding. researchgate.netrsc.org These studies help in understanding the molecular basis of drug resistance and in the design of new inhibitors that are less susceptible to resistance mutations. rsc.org

Quantitative structure-activity relationship (QSAR) modeling has been employed to develop mathematical models that correlate the structural features of indolyl aryl sulfone derivatives with their inhibitory potency against HIV-1 reverse transcriptase. nih.govresearchgate.net These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent inhibitors.

In one study, a QSAR model was developed for a series of 39 indolyl aryl sulfone derivatives. The best model showed a high correlation coefficient (R²) of 0.835, indicating a strong relationship between the selected molecular descriptors and the biological activity. researchgate.net The descriptors identified as important for enzyme binding included those related to the number of hydrogen bond donors and acceptors, molecular shape, and electronic properties. researchgate.net Such models provide quantitative insights that complement the qualitative understanding derived from SAR and docking studies.

Beyond their well-documented effects on reverse transcriptase, analogues of this compound have been investigated for their ability to modulate other enzymes of therapeutic relevance.

Acetylcholinesterase: Certain 1-(phenylsulfonyl)-1H-indole-based derivatives have been designed as multifunctional ligands targeting cholinesterases. nih.gov For example, a tacrine (B349632) derivative of this class was found to be a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 8 nM and 24 nM, respectively. nih.gov Another derivative, incorporating a rivastigmine-derived fragment, showed selective, pseudo-irreversible inhibition of BChE with an IC₅₀ of 455 nM. nih.gov

Glutathione (B108866) S-transferase: Indole derivatives, particularly those found in cruciferous vegetables, can modulate the expression and activity of glutathione S-transferases (GSTs), which are key enzymes in detoxification pathways. nih.govmdpi.comnih.gov While direct studies on this compound are limited, related indolyl glucosinolates have been shown to induce hepatic GST isoforms in vivo. nih.gov This suggests that the indole moiety could play a role in modulating these detoxification enzymes.

Tryptophan 2,3-Dioxygenase: Tryptophan 2,3-dioxygenase (TDO) is an enzyme involved in the kynurenine (B1673888) pathway of tryptophan metabolism, and its inhibition is a potential strategy in cancer immunotherapy. nih.govnih.govuniupo.it Isatin (1H-indole-2,3-dione) derivatives, which share the indole core, have been identified as a new class of TDO inhibitors. researchgate.net Structure-activity relationship and molecular docking studies of these derivatives have highlighted the importance of hydrogen bond interactions with key active site residues and the influence of substituents on the indole ring for inhibitory potency. researchgate.net

Studies on Reverse Transcriptase Inhibition

Antimicrobial Activity Studies

The indole nucleus is a common scaffold in compounds exhibiting a broad range of antimicrobial activities. nih.gov Consequently, derivatives of this compound have been explored for their potential as antibacterial and antifungal agents.

Studies on various indole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. nih.govnanobioletters.comnih.gov For example, newly synthesized indolenyl sulfonamides have shown significant antibacterial activity against species such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov These compounds also displayed good antifungal activity against fungi like Candida albicans and Aspergillus flavus. nih.gov

In another study, (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives were synthesized and evaluated for their antibacterial activity. nih.gov One compound, in particular, was found to be potent against both susceptible and resistant strains of S. aureus, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), with minimum inhibitory concentrations (MIC) of 1 µg/mL and 2-4 µg/mL, respectively. nih.gov Furthermore, some of these derivatives showed good biofilm inhibition against S. aureus. nih.gov

The antimicrobial activity of selected indole derivatives is summarized in the table below.

| Compound Class | Target Organisms | Activity Range (MIC/Zone of Inhibition) | Reference |

| Indolenyl Sulfonamides | E. coli, S. aureus, P. aeruginosa | Significant antibacterial activity | nih.gov |

| Indolenyl Sulfonamides | C. albicans, A. flavus | Good antifungal activity | nih.gov |

| (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives | MRSA, VRSA | MIC: 1-4 µg/mL | nih.gov |

| Bis-Indole Derivatives | S. aureus, E. coli | Higher activity than standard drug Ampicillin | researchgate.net |

These findings underscore the potential of the indole scaffold, as present in this compound, as a basis for the development of new antimicrobial agents.

Anti-Cell Proliferative Mechanisms

A key mechanism underlying the anti-proliferative and cytotoxic effects of many indole derivatives is the generation of reactive oxygen species (ROS). frontiersin.orgresearchgate.net ROS, such as superoxide (B77818) anions (O₂•⁻) and hydroxyl radicals (•OH), are highly reactive molecules that can induce oxidative stress when their production overwhelms the cell's antioxidant defenses. nih.govmdpi.com This oxidative stress can lead to damage of vital cellular components like lipids, proteins, and nucleic acids. nih.gov

Studies on various indole analogues have demonstrated their capacity to increase intracellular ROS levels. frontiersin.orgacs.org For example, a novel indole hydrazide derivative, IHZ-1, was found to increase the generation of intracellular ROS in hepatocellular carcinoma cells. frontiersin.org Similarly, pyrazole (B372694) derivatives have been shown to induce apoptosis in breast cancer cells through ROS production. nih.gov The induction of oxidative stress is a critical step that can trigger downstream signaling pathways leading to cell death. acs.org This ROS-mediated cellular impact is considered a viable strategy for cancer treatment, as many cancer cells are already under a state of increased oxidative stress, making them more vulnerable to further ROS insults. nih.gov The generation of ROS by these compounds often leads to a disruption of the mitochondrial membrane potential, further committing the cell to an apoptotic pathway. acs.org

The cellular damage initiated by indole derivatives, often triggered by ROS generation, culminates in programmed cell death, or apoptosis. acs.orgnih.gov This process is a highly regulated and essential mechanism for removing damaged or unwanted cells. mdpi.com Indole-based compounds can induce apoptosis through multiple mechanistic pathways. nih.gov

One of the central pathways involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process. mdpi.com Treatment with indole chalcone (B49325) derivatives has been shown to activate caspases 3 and 7 in breast cancer cells. mdpi.com This activation is often a consequence of mitochondrial damage, which leads to the release of pro-apoptotic factors like cytochrome c. mdpi.com The Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, are also key targets. nih.govmdpi.com

Furthermore, indole compounds can induce apoptosis in a manner that is independent of common tumor suppressor proteins like p53. nih.gov The anticancer effects can also be linked to the ability of these compounds to cause cell cycle arrest, preventing cancer cells from proliferating. acs.orgmdpi.com For instance, some derivatives have been found to arrest the cell cycle in the G2/M or S phase. acs.orgmdpi.com These findings highlight that indole-based structures can engage multiple signaling pathways to effectively induce cell death in cancer cells. frontiersin.orgnih.gov

Future Directions in Research on 1 Indol 3 Yl 2 Phenylsulfonyl Ethanone

Development of Novel and Highly Efficient Synthetic Methodologies

While classical methods like Friedel-Crafts acylation of N-phenylsulfonylindoles can provide access to 3-acylindoles, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies for 1-(indol-3-yl)-2-(phenylsulfonyl)ethanone and its derivatives. acs.orgresearchgate.net The goal is to create methodologies that offer higher yields, greater functional group tolerance, and scalability.

Key areas for exploration include:

Catalytic C-H Functionalization: Direct C-H acylation at the C3 position of an N-H unprotected indole (B1671886) with a phenylsulfonylacetylating agent would be a highly atom-economical approach. Research into transition-metal catalysis (e.g., using palladium, rhodium, or copper) could uncover novel pathways that avoid the need for pre-functionalized indole substrates.

Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines an indole, a source for the phenylsulfonyl group, and a two-carbon acyl unit could significantly streamline the synthesis. mdpi.com This approach enhances efficiency by reducing intermediate isolation and purification steps.

Flow Chemistry and Photoredox Catalysis: Leveraging flow chemistry could enable better control over reaction parameters, improve safety, and facilitate scalable production. Photoredox catalysis offers a green alternative for forging the key carbon-carbon bond under mild conditions, potentially minimizing waste and side reactions.

Table 1: Comparison of Potential Future Synthetic Strategies

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Direct C-H Acylation | High atom economy, avoids protecting groups. | Achieving high C3-regioselectivity, catalyst cost, and turnover. |

| Multicomponent Reactions | High efficiency, reduced waste, rapid library synthesis. | Identifying compatible starting materials and reaction conditions. |

| Flow Chemistry | Scalability, improved safety, precise reaction control. | High initial setup cost, potential for clogging. |

| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy. | Substrate scope limitations, catalyst stability. |

Exploration of Underexplored Chemical Transformations and Reactions

The this compound scaffold possesses multiple reactive sites, including the indole ring, the active methylene (B1212753) group, and the carbonyl group, which remain largely unexplored. Future work should systematically investigate the reactivity of this compound to generate a diverse library of new chemical entities.

Promising avenues for investigation include:

Reactions at the Active Methylene Group: The methylene carbon, flanked by the carbonyl and sulfonyl groups, is highly acidic and serves as a prime site for Knoevenagel condensations, aza-Wittig reactions, and alkylations. nih.gov These reactions could be used to introduce new substituents and build complex molecular architectures.

Functionalization of the Indole Nucleus: While the C3 position is occupied, electrophilic substitution reactions at other positions of the indole ring (e.g., C2, C5, or C6) could be explored. Furthermore, cross-coupling reactions could be employed to append various aryl or alkyl groups, significantly expanding the structural diversity of the scaffold.

Transformations of the Carbonyl Group: The ketone functionality is a versatile handle for a wide range of transformations. Reduction to the corresponding alcohol, conversion to oximes or hydrazones, and participation in aldol (B89426) or Mannich reactions would yield novel derivatives with potentially distinct chemical properties.

Domino and Cascade Reactions: Designing cascade reactions that initiate at one functional group and proceed to involve others could lead to the rapid construction of complex polycyclic systems. mdpi.com For example, a reaction initiated at the methylene group could be followed by an intramolecular cyclization onto the indole ring. nih.gov

Advanced Computational Modeling for Structure-Function Relationship Elucidation

Computational chemistry offers powerful tools to predict the properties of this compound and guide the design of new analogues. eurekaselect.com Future research should integrate computational modeling to build a comprehensive understanding of its structure-function relationships.

Key computational approaches to be employed:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. mdpi.com This information is crucial for predicting the molecule's reactivity and stability.

Molecular Docking and Dynamics Simulations: To explore its potential as a biologically active agent, molecular docking studies can be performed against various protein targets. researchgate.net For instance, docking into the active sites of enzymes like cyclooxygenase (COX) or various kinases could identify potential therapeutic applications. eurekaselect.com Subsequent molecular dynamics simulations can assess the stability of the predicted binding poses.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and their biological activity is tested, QSAR models can be developed. researchgate.net These models correlate structural features with activity, enabling the prediction of the potency of yet-unsynthesized compounds and guiding the design of more effective analogues.

Table 2: Application of Computational Methods in Future Research

| Computational Method | Research Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Identification of reactive sites, prediction of spectral properties. |

| Molecular Docking | Identify potential biological targets. | Prediction of binding modes and affinities to proteins. |

| Molecular Dynamics (MD) | Assess the stability of ligand-protein complexes. | Understanding the dynamic behavior and interactions in a biological environment. |

| QSAR | Correlate chemical structure with biological activity. | Predictive models for designing more potent analogues. |

Design and Synthesis of Next-Generation Analogues for Mechanistic Probes and Scaffold Exploration

Systematic structural modification of the this compound scaffold is essential for probing its chemical and biological properties and for scaffold hopping to new chemical spaces. The design of next-generation analogues should be a hypothesis-driven process, informed by both synthetic feasibility and computational insights.

Strategies for analogue design and synthesis include:

Modification of the Indole Ring: Introducing electron-donating or electron-withdrawing substituents onto the benzene (B151609) portion of the indole ring can modulate the electronic properties of the entire molecule. nih.gov This can influence both its chemical reactivity and its interactions with biological targets.

Variation of the Sulfonyl Group: Replacing the phenylsulfonyl group with other sulfonyl moieties (e.g., alkylsulfonyls, substituted arylsulfonyls) or even other electron-withdrawing groups can probe the importance of this group for any observed activity. nih.gov

Table 3: Proposed Analogue Designs and Their Rationale

| Modification Site | Proposed Change | Rationale |

|---|---|---|

| Indole Ring (C5-position) | Introduce methoxy, chloro, or nitro groups. | To study the effect of electronic perturbations on reactivity and biological activity. |

| Phenylsulfonyl Group | Replace phenyl with p-tolyl or p-chlorophenyl. | To probe the role of the aryl sulfonyl group in potential binding interactions. |

| Ethanone (B97240) Linker | Introduce a methyl group at the α-carbon. | To investigate the impact of steric hindrance near the active methylene. |

| Indole Nitrogen (N1) | Alkylation or arylation. | To block the N-H group and explore its role in hydrogen bonding. |

By pursuing these future research directions, the scientific community can systematically explore the chemical space around this compound, paving the way for the discovery of novel chemical transformations and potentially new classes of biologically active compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone, and what critical parameters influence reaction yield and purity?

The compound is typically synthesized via nucleophilic substitution between sodium benzene sulfinate and phenacyl bromide derivatives in ethanol under reflux conditions. Critical parameters include:

- Reaction time : Extended reflux (~6 hours) ensures complete conversion .

- Solvent choice : Ethanol balances solubility and reactivity of intermediates.

- Purification : Recrystallization from polar solvents (e.g., water/ethanol mixtures) improves purity . Yield optimization requires stoichiometric control of sulfinate reagents and avoidance of moisture to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and sulfonyl-adjacent methylene protons (δ ~4.5 ppm) confirm substitution patterns.

- ¹³C NMR : Carbonyl (δ ~190 ppm) and sulfonyl (δ ~135 ppm) groups validate connectivity .

Q. What safety protocols and personal protective equipment (PPE) are essential when handling this compound in laboratory settings?

- PPE : Respirators (NIOSH P95 or equivalent), nitrile gloves, and chemical-resistant lab coats mitigate exposure risks .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

- Storage : Keep in sealed containers away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers employ single-crystal X-ray diffraction (SC-XRD) with SHELX software to resolve ambiguities in the molecular conformation of this compound derivatives?

- Data collection : Use high-resolution detectors (e.g., Bruker APEX-II) with Mo/Kα radiation (λ = 0.71073 Å) .

- Refinement with SHELX :

- Initial phasing via SHELXD for heavy-atom localization.

- Iterative refinement with SHELXL to optimize bond lengths/angles (mean Δ(C–C) < 0.005 Å) and R-factors (<0.05) .

Q. What strategies are recommended for reconciling discrepancies between spectroscopic data (e.g., NMR/IR) and crystallographic results when analyzing this compound derivatives?

- Dynamic effects : Compare solution-state NMR (flexible conformers) with solid-state SC-XRD (rigid conformers) to identify polymorphism or solvent-driven structural variations .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR/IR spectra of crystallographically resolved structures and validate experimental data .

- Thermal analysis : Differential scanning calorimetry (DSC) detects phase transitions that may explain spectral inconsistencies .

Q. What structure-activity relationship (SAR) insights can be derived from modifying the phenylsulfonyl and indole moieties in this compound derivatives for anticancer applications?

- Sulfonyl modifications : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving interactions with biological targets like kinase enzymes .

- Indole substitutions : Bromine at the 5-position increases steric bulk, potentially enhancing binding affinity to DNA topoisomerases .

- Bioactivity assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC₅₀ values. For example, 4-bromophenyl derivatives showed 3-fold higher cytotoxicity than parent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.